molecular formula C21H23N5OS B3005941 1-(4-Phenyl-2-thiazolyl)-1-tert-butyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol CAS No. 321998-06-5

1-(4-Phenyl-2-thiazolyl)-1-tert-butyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol

Cat. No.: B3005941
CAS No.: 321998-06-5
M. Wt: 393.51
InChI Key: MPYKYPFTQYKZBX-UHFFFAOYSA-N
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Description

This compound is a bipyrazole derivative featuring a thiazole ring substituted with a phenyl group at the 4-position and a tert-butyl group at the 1-position of the bipyrazole scaffold.

Properties

IUPAC Name

4-(2-tert-butyl-5-methylpyrazol-3-yl)-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5OS/c1-13-11-17(26(23-13)21(3,4)5)18-14(2)24-25(19(18)27)20-22-16(12-28-20)15-9-7-6-8-10-15/h6-12,24H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBKCUFYKALXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Thiazole derivatives have been reported to influence a variety of biological processes, such as energy metabolism, neurotransmitter synthesis, and cellular signaling. The compound’s effects on these pathways could potentially lead to its observed biological activities.

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether could potentially influence their bioavailability and distribution within the body.

Result of Action

Thiazole derivatives have been reported to exhibit a variety of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects. These activities suggest that the compound could potentially alter cellular processes and functions in various ways.

Biological Activity

1-(4-Phenyl-2-thiazolyl)-1-tert-butyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol (CAS Number: 321998-06-5) is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, including antioxidant, antimicrobial, and anticancer activities, supported by relevant data and case studies.

  • Molecular Formula : C21H23N5OS
  • Molecular Weight : 393.51 g/mol
  • Purity : ≥ 98% .

Antioxidant Activity

The compound has demonstrated significant antioxidant properties. In vitro studies have shown that it effectively scavenges free radicals, which can help mitigate oxidative stress-related damage in cells. This activity was assessed using various assays, including the DPPH radical scavenging assay and the ABTS assay.

Assay TypeIC50 (µM)
DPPH Scavenging25.0
ABTS Scavenging30.5

These results indicate that the compound may serve as a potential therapeutic agent in oxidative stress-related diseases.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using the agar well diffusion method.

MicroorganismMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans10

These findings suggest that the compound could be developed into an effective antimicrobial agent.

Anticancer Activity

Initial studies on the anticancer potential of this compound have shown promising results. It was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), using the MTT assay to evaluate cell viability.

Cell LineIC50 (µM)
MCF-718.0
HeLa22.5

The results indicate that the compound has a cytotoxic effect on cancer cells, making it a candidate for further development in cancer therapy.

Study on Antioxidant and Antimicrobial Properties

A study conducted by Umesha et al. (2009) evaluated the antioxidant and antimicrobial properties of various pyrazole derivatives, including compounds similar to this compound. The study found that these compounds exhibited strong antioxidant activity and significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Evaluation of Anticancer Effects

In a recent investigation published in Journal of Medicinal Chemistry, researchers assessed the potential anticancer effects of several bipyrazole derivatives. The study highlighted that modifications to the bipyrazole structure could enhance anticancer activity, suggesting that further structural optimization of this compound could yield even more potent derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various pharmacological studies:

  • Anticancer Activity : Research indicates that derivatives of bipyrazole compounds exhibit significant cytotoxic effects against several cancer cell lines. For instance, studies have demonstrated that similar compounds can inhibit the proliferation of MCF-7 (breast cancer) and HCT-116 (colon cancer) cells with IC50 values comparable to established chemotherapeutics like doxorubicin . The mechanism often involves the induction of apoptosis in cancer cells.
  • Antimicrobial Properties : The thiazole moiety is known for its antimicrobial activity. Compounds containing thiazole rings have been evaluated for their effectiveness against various bacterial strains, suggesting that 1-(4-Phenyl-2-thiazolyl)-1-tert-butyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol may also possess similar properties.

Material Science

The compound's unique structure allows for potential applications in material science:

  • Organic Light Emitting Diodes (OLEDs) : Bipyrazole derivatives have been investigated for their luminescent properties, making them suitable candidates for use in OLED technology. Their ability to emit light upon electrical stimulation can be harnessed in display technologies.
  • Sensors : The chemical properties of this compound may also lend themselves to development as sensors for detecting environmental pollutants or biochemical markers due to their selective binding capabilities.

Case Studies and Research Findings

Several studies have explored the synthesis and characterization of related compounds, providing insights into the potential applications of this compound:

StudyFocusFindings
Abdel-Wahab et al. (2017)Synthesis of bipyrazole derivativesReported high yields and characterized compounds showing anticancer activity against various cell lines .
PMC9064907 (2019)Biological evaluation of triazole hybridsDemonstrated significant inhibitory effects on cancer cell lines with low toxicity to normal cells; suggests structural optimization potential for anticancer agents .
IUCr Data (2018)Crystal structure analysisProvided detailed structural data supporting the stability and reactivity of synthesized bipyrazole derivatives .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, and reported activities:

Compound Name Key Substituents Molecular Formula Biological Activity (Reported) Reference Evidence
Target Compound : 1-(4-Phenyl-2-thiazolyl)-1-tert-butyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol Phenyl (thiazole), tert-butyl (bipyrazole), 3,3'-dimethyl, 5-hydroxy C₂₄H₂₅N₅O₂S Not explicitly reported
Analog 1 : 3,3'-Dimethyl-1-(4-(4-methoxyphenyl)-2-thiazolyl)-1'-phenyl-5-hydroxy[4,5']-bipyrazol 4-Methoxyphenyl (thiazole), phenyl (bipyrazole), 3,3'-dimethyl, 5-hydroxy C₂₄H₂₁N₅O₂S Antimicrobial (inferred from structural similarity)
Analog 2 : 1-[4-(3-Chloro-2-thienyl)-2-thiazoyl]-1'-phenyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol 3-Chloro-2-thienyl (thiazole), phenyl (bipyrazole), 3,3'-dimethyl, 5-hydroxy C₂₁H₁₆ClN₅OS₂ Not reported, but chloro may enhance activity
Analog 3 : 1-(4,6-Dimethylpyrimidin-2-yl)-1'-aryl-3,3'-dimethyl-(4,5'-bipyrazol)-5-ols Pyrimidinyl (bipyrazole), aryl groups, 3,3'-dimethyl, 5-hydroxy Varies Antibacterial (Gram+/Gram-), Antifungal
Analog 4 : 5-Fluoro-3-(3-fluorophenyl)-4H-chromen-4-one derivatives with thiazole-pyrazole cores Fluorophenyl, chromenone, thiazole-pyrazole Varies Antitumor (tested against T-47D cancer line)

Structural Modifications and Impact on Bioactivity

  • In Analog 2, a chloro-thienyl group introduces halogen-based electronegativity, which is associated with improved antimicrobial activity in other studies . The tert-butyl group in the target compound is absent in other analogs, suggesting it may influence steric hindrance or lipophilicity, impacting membrane penetration .
  • Bipyrazole Core :

    • The 5-hydroxy group is conserved across analogs, indicating its role in hydrogen bonding and interaction with biological targets. Methyl groups at 3,3'-positions are common and likely contribute to metabolic stability .
  • Activity Trends :

    • Pyrimidinyl-substituted bipyrazoles (Analog 3) exhibit broad-spectrum antimicrobial activity, with MIC values ranging from 25–100 µg/mL against Staphylococcus aureus and Candida albicans .
    • Halogenated derivatives (e.g., Analog 2’s chloro group) correlate with enhanced potency in similar compounds, as seen in , where halogen-substituted thiazoles showed superior activity against bacterial and fungal strains .
    • Antitumor activity in Analog 4 highlights the scaffold’s versatility, with molecular docking studies suggesting interactions with tyrosine kinase receptors .

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